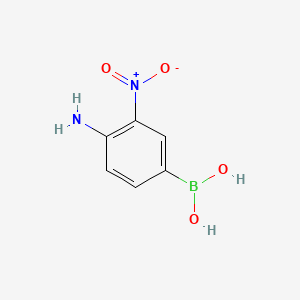

4-Amino-3-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-amino-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTXQNNJQZNKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584649 | |

| Record name | (4-Amino-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-07-9 | |

| Record name | (4-Amino-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Amino-3-nitrophenylboronic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and core applications of 4-Amino-3-nitrophenylboronic acid. The information is curated for professionals in research and development, with a focus on providing actionable data and methodologies.

Core Chemical and Physical Properties

This compound is a synthetic organic compound that serves as a valuable building block in various chemical syntheses.[1] Its bifunctional nature, possessing both an amino and a nitro group on the phenylboronic acid scaffold, makes it a versatile reagent.

| Property | Value | Source(s) |

| IUPAC Name | (4-amino-3-nitrophenyl)boronic acid | [2] |

| CAS Number | 89466-07-9 | [3] |

| Molecular Formula | C₆H₇BN₂O₄ | [2][3][4][5][6] |

| Molecular Weight | 181.94 g/mol | [3][5][6] |

| Appearance | Orange to red solid/powder | [2] |

| Melting Point | 215-225 °C (decomposes) | [1][3][4] |

| Boiling Point | 439.5 °C at 760 mmHg | [4] |

| Density | 1.48 g/cm³ | [4] |

| Refractive Index | 1.617 | [4] |

| pKa | -0.76 ± 0.56 (Predicted for pinacol ester) | [7] |

| Solubility | Soluble in Dimethylformamide (DMF) | [7] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

| Spectrum Type | Characteristics | Source(s) |

| ¹H NMR | Consistent with structure | [2] |

| Infrared (IR) | Conforms to structure | [2] |

Key Applications and Experimental Protocols

The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][8] This reaction is fundamental in the synthesis of complex biaryl compounds, which are significant in pharmaceutical development.[8][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-2-(difluoromethoxy)-benzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)[8][]

-

Base (e.g., Potassium Carbonate, K₂CO₃)[]

-

Solvent (e.g., 1,4-Dioxane/Water mixture)[8]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 equivalent), the aryl bromide (1.2 equivalents), and the base (3.0 equivalents).[9]

-

Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[8][9]

-

Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask, followed by the palladium catalyst (e.g., 3-5 mol%).[9]

-

Reaction Execution: Stir the mixture vigorously and heat it to the desired temperature (typically 80-100 °C).[8] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with water and extract the product with an organic solvent like ethyl acetate.[8]

-

Purification: Wash the combined organic layers with brine, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The crude product can then be purified using column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Proposed Synthesis of this compound

While a direct, detailed synthesis protocol for this compound was not found, a plausible route can be inferred from the synthesis of similar compounds, such as 4-amino-3-fluorophenylboronic acid.[11] The process would likely involve the protection of the amine, followed by a lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection/hydrolysis. A more direct, though potentially lower-yielding, pathway could start from 4-amino-3-nitroaniline via a Sandmeyer-type reaction followed by borylation.

A related patent describes obtaining 4-aminophenylboronic acid via the hydrogenation reduction of 4-nitrophenylboronic acid using a palladium-on-carbon catalyst.[12] This suggests that a selective reduction might be possible if starting from a dinitro- or a protected amino-nitro precursor.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The pinacol ester derivative is classified as causing skin and eye irritation and may cause respiratory irritation.[13]

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses (eyeshields), chemical-resistant gloves, and a dust mask (type N95). | [3] |

| Handling | Use in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands thoroughly after handling. | [14][15] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed. It is classified under storage class 11 for combustible solids. | [3][14] |

| In Case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. | [14] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [14][16] |

Disclaimer: This guide is intended for informational purposes only. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling any chemical and adhere to all institutional safety protocols.

References

- 1. alkalisci.com [alkalisci.com]

- 2. 445300050 [thermofisher.com]

- 3. This compound technical grade, 90 89466-07-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. (4-Amino-3-nitrophenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound, PINACOL ESTER CAS#: 833486-94-5 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. sites.pitt.edu [sites.pitt.edu]

- 12. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 13. This compound pinacol ester, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to 4-Amino-3-nitrophenylboronic acid (CAS: 89466-07-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-nitrophenylboronic acid, a versatile synthetic building block. It covers its chemical and physical properties, safety information, a plausible synthetic pathway, and its primary application in cross-coupling reactions. This document is intended to serve as a valuable resource for professionals in chemical synthesis and drug discovery.

Core Chemical Data

This compound is an organic compound that is particularly useful in organic synthesis. It is recognized for its role as a reactant in metal-catalyzed cross-coupling reactions.[1]

| Property | Value | Reference |

| CAS Number | 89466-07-9 | [2] |

| Molecular Formula | C₆H₇BN₂O₄ | [3] |

| Molecular Weight | 181.94 g/mol | [3] |

| Appearance | Orange to red solid | [4] |

| Melting Point | 215-225 °C (decomposes) | |

| Purity | Typically available in 90% to 97% purity | [3] |

| SMILES String | Nc1ccc(cc1--INVALID-LINK--=O)B(O)O | |

| InChI Key | IRTXQNNJQZNKRP-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Form | Solid | |

| Functional Groups | Amino, Nitro, Boronic Acid | |

| Storage Class | 11 (Combustible Solids) | |

| Wasserkefährdungsklasse (WGK) | 3 | |

| Flash Point | Not applicable |

Safety and Handling

This compound and its derivatives require careful handling in a laboratory setting. Personal protective equipment, including eye shields and gloves, is recommended. Safety data sheets for structurally related compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed or inhaled.[5]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis Pathway

A potential logical workflow for its synthesis is outlined below.

References

- 1. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. (4-Amino-3-nitrophenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound pinacol ester, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 6. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-3-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Amino-3-nitrophenylboronic acid, a key synthetic building block. It covers its chemical and physical properties, representative experimental protocols for its synthesis and application, and its relevance in the field of medicinal chemistry and drug development.

Core Properties and Identification

This compound is a bifunctional organic compound containing an aminophenylboronic acid moiety with a nitro group substituent. This unique combination of functional groups—a boronic acid, an aromatic amine, and a nitro group—makes it a versatile reagent in organic synthesis, particularly for creating complex molecular architectures through cross-coupling reactions.

All essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BN₂O₄ | [1][2][3] |

| Molecular Weight | 181.94 g/mol | [1][3] |

| CAS Number | 89466-07-9 | [1][2] |

| Appearance | Orange to red solid | [2] |

| Melting Point | 215-225 °C (decomposes) | [1][3] |

| Density | 1.48 g/cm³ | [3] |

| Boiling Point | 439.5 °C at 760 mmHg | [3] |

| Flash Point | 219.6 °C | [3] |

| InChI Key | IRTXQNNJQZNKRP-UHFFFAOYSA-N | [1][2] |

| SMILES String | Nc1ccc(cc1--INVALID-LINK--=O)B(O)O | [1] |

Synthesis and Experimental Protocols

While various specific synthetic routes may exist, a common strategy for preparing substituted aminophenylboronic acids involves the modification of a suitable precursor. A plausible synthetic pathway can be conceptualized starting from a more readily available nitrophenylboronic acid derivative.

Caption: Logical workflow for the synthesis of this compound.

Representative Protocol: Synthesis via Nitration of an Aminophenylboronic Acid Precursor

This protocol is a generalized procedure based on standard organic chemistry transformations. Researchers should optimize conditions for safety and yield. A related patented method involves the hydrogenation of 4-nitrophenylboronic acid to obtain 4-aminophenylboronic acid, which can then be further functionalized[4].

-

Protection of Boronic Acid (Optional but Recommended): Dissolve the starting aminophenylboronic acid (e.g., 4-aminophenylboronic acid) in an appropriate solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a suitable protecting group for the boronic acid moiety, such as pinacol, to form the corresponding boronate ester. This prevents undesired side reactions during nitration.

-

Acylation of Amino Group: Protect the amino group via acylation (e.g., using acetic anhydride) to form an amide. This deactivates the ring, allowing for more controlled nitration and preventing oxidation of the amino group.

-

Nitration: Cool the solution of the protected intermediate to 0-5 °C. Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while vigorously stirring. The reaction temperature must be carefully controlled to prevent over-nitration.

-

Work-up and Deprotection: After the reaction is complete (monitored by TLC), quench the reaction by pouring it over ice water. Extract the product with an organic solvent. Subsequently, remove the protecting groups. The amide can be hydrolyzed under acidic or basic conditions, and the boronate ester can be hydrolyzed back to the boronic acid, typically with an aqueous acid workup.

-

Purification: The final product, this compound, is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Applications in Drug Development and Organic Synthesis

Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their stability, low toxicity, and versatile reactivity.[5] The boronic acid functional group is a key component in several FDA-approved drugs, including the proteasome inhibitor Bortezomib, highlighting its importance in drug design.[5][6]

The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][7] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceutical compounds.

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for using this compound in a Suzuki coupling reaction to synthesize a biaryl compound.

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired aryl halide (e.g., 1-bromo-2-(difluoromethoxy)-benzene, 1.2 eq.)[1][7], a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as dioxane/water or toluene/ethanol.

-

Heating: Heat the reaction mixture to a temperature between 70-100 °C. The reaction progress should be monitored using an appropriate analytical technique like TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final biaryl product.

The presence of the nitro group and the amino group on the phenyl ring allows for subsequent chemical modifications, providing a route to a wide array of complex derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The nitro group, in particular, is a versatile functional group that can be reduced to an amine or participate in other transformations, further expanding the synthetic utility of the resulting products.[8]

Safety and Handling

-

Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection.[1][3]

-

Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

-

Storage: Store in a tightly closed container in a cool, dry place. The material is classified as a combustible solid.[1]

References

- 1. This compound technical grade, 90 89466-07-9 [sigmaaldrich.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alkalisci.com [alkalisci.com]

- 8. mdpi.com [mdpi.com]

Synthesis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a viable synthetic pathway for 4-Amino-3-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is presented as a two-step process, commencing with the borylation of a commercially available starting material followed by the hydrolysis of the resulting intermediate. This document details the experimental protocols, presents key data in a structured format, and includes visualizations to elucidate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves a Palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality. The subsequent step is the hydrolysis of the pinacol ester to yield the desired boronic acid.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of this compound pinacol ester

This step employs a Miyaura borylation reaction, a robust and widely used method for the formation of carbon-boron bonds.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.74 |

| Potassium Acetate (KOAc) | C₂H₃KO₂ | 98.14 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |

Procedure:

-

To a dry Schlenk flask, add 4-bromo-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture at 80-90 °C with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound pinacol ester, can be purified by column chromatography on silica gel.[1]

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-90% |

| Purity | >95% |

Step 2: Hydrolysis of this compound pinacol ester

The final step is the deprotection of the pinacol ester to afford the free boronic acid. Mild acidic conditions are proposed to avoid potential side reactions with the amino and nitro functional groups.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| This compound pinacol ester | C₁₂H₁₇BN₂O₄ | 264.09 |

| Acetone | C₃H₆O | 58.08 |

| Hydrochloric Acid (1 M) | HCl | 36.46 |

| Diethyl Ether | C₄H₁₀O | 74.12 |

Procedure:

-

Dissolve the purified this compound pinacol ester (1.0 eq) in a mixture of acetone and water.

-

Add 1 M hydrochloric acid dropwise to the solution while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous solution with diethyl ether to remove the pinacol byproduct.

-

The aqueous layer containing the product can be used as is for some applications, or the free boronic acid can be isolated. To isolate the solid, carefully neutralize the solution with a mild base (e.g., sodium bicarbonate) until precipitation is observed.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >80% |

| Purity | >97% |

Purification and Characterization

Purification:

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. An alternative purification method involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[2][3]

Characterization Data:

| Property | Value |

| Molecular Formula | C₆H₇BN₂O₄ |

| Molecular Weight | 181.94 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 215-225 °C (decomposes) |

| Expected ¹H NMR | |

| δ (ppm) in DMSO-d₆ | ~8.2 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~5.9 (br s, 2H, NH₂), ~8.0 (br s, 2H, B(OH)₂) |

| Expected ¹³C NMR | |

| δ (ppm) in DMSO-d₆ | ~150, ~135, ~130, ~125, ~120, ~115 (Ar-C) |

Logical Relationship of the Synthesis

The synthesis follows a logical progression from a readily available halogenated aniline to the final boronic acid product. The key transformation is the palladium-catalyzed introduction of the boron moiety, followed by a simple deprotection step.

Caption: Logical flow of the synthesis.

References

Structural Analysis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrophenylboronic acid is a key synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a boronic acid moiety, an amino group, and a nitro group. The boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[1] The amino group provides a site for further functionalization, such as amidation, allowing for the attachment of this building block to other molecules. The electron-withdrawing nitro group influences the electronic properties of the molecule, including the Lewis acidity of the boronic acid. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, predicted spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and a discussion of its applications.

Physicochemical Properties

This compound is typically an orange to red solid.[2] It is a synthetic building block with a molecular weight of 181.94 g/mol .[1] Due to the presence of the polar amino, nitro, and boronic acid groups, it exhibits moderate solubility in organic solvents and water. The boronic acid moiety can form a cyclic anhydride, known as a boroxine, upon dehydration.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₇BN₂O₄ | [1] |

| Molecular Weight | 181.94 g/mol | [1] |

| Appearance | Orange to red solid | [2] |

| Melting Point | 215-225 °C (decomposition) | [1] |

| CAS Number | 89466-07-9 | [1] |

Spectroscopic Data (Predicted)

Due to the limited availability of published, assigned spectroscopic data for this compound, the following tables present predicted data based on the analysis of its structure and comparison with structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the three aromatic protons and the exchangeable protons of the amino and boronic acid groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and boronic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-2 |

| ~7.5 | dd | 1H | H-6 |

| ~6.9 | d | 1H | H-5 |

| ~6.0 (broad) | s | 2H | -NH₂ |

| ~8.1 (broad) | s | 2H | -B(OH)₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons on the amino and boronic acid groups are exchangeable and may not always be observed or may appear as broad signals.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display six signals corresponding to the carbon atoms of the benzene ring. The chemical shifts are influenced by the attached functional groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-4 |

| ~135 | C-3 |

| ~130 | C-6 |

| ~125 (broad) | C-1 |

| ~120 | C-2 |

| ~115 | C-5 |

Note: The carbon attached to the boron atom (C-1) may show a broad signal due to quadrupolar relaxation of the boron nucleus.

FTIR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch (amine) |

| 1620-1600 | Medium | N-H bend (amine) |

| 1580-1560 | Strong | C=C stretch (aromatic) |

| 1530-1500 | Strong | Asymmetric NO₂ stretch |

| 1360-1320 | Strong | B-O stretch |

| 1350-1330 | Strong | Symmetric NO₂ stretch |

| ~830 | Medium | C-N stretch |

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

| m/z | Possible Fragment |

| 182 | [M+H]⁺ (Molecular Ion) |

| 164 | [M - H₂O]⁺ |

| 136 | [M - NO₂]⁺ |

| 119 | [M - NO₂ - OH]⁺ |

Experimental Protocols

The following are plausible experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar compounds.

Synthesis of this compound

This synthesis can be envisioned as a two-step process starting from 4-chloro-2-nitroaniline.

Step 1: Synthesis of this compound pinacol ester

-

To a flame-dried round-bottom flask, add 4-chloro-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester.

Step 2: Deprotection to this compound

-

Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and water.

-

Add sodium periodate (2.0 eq) and ammonium acetate (2.0 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Applications in Drug Development

This compound is a valuable building block in drug discovery and development.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows for the palladium-catalyzed coupling with aryl or vinyl halides to synthesize complex biaryl structures, which are common motifs in many drug molecules.[1]

-

Amine Functionalization: The amino group can be readily acylated, alkylated, or used in other reactions to attach the phenylboronic acid core to larger molecular scaffolds or to modulate the compound's properties.

-

Nitro Group Modification: The nitro group can be reduced to an amino group, providing a second site for functionalization and leading to the formation of diamino-substituted phenylboronic acids, which can act as versatile ligands or building blocks.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structural analysis, including its physicochemical properties, predicted spectroscopic data, and plausible experimental protocols for its synthesis and characterization. The ability to utilize its three distinct functional groups makes it a valuable tool for the construction of complex molecules with potential therapeutic applications. Further experimental work is needed to fully characterize this compound and explore its full range of reactivity and applications in drug discovery.

References

Spectroscopic Profile of 4-Amino-3-nitrophenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Amino-3-nitrophenylboronic acid (CAS No: 89466-07-9), a valuable building block in medicinal chemistry and organic synthesis. While specific, experimentally-derived spectra for this compound are not widely published, this document presents predicted data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are also provided to guide researchers in their own analyses.

Chemical Structure and Properties

-

IUPAC Name: (4-Amino-3-nitrophenyl)boronic acid

-

Molecular Formula: C₆H₇BN₂O₄

-

Molecular Weight: 181.94 g/mol

-

Appearance: Solid

-

General Description: this compound serves as a synthetic building block, notably in metal-catalyzed Suzuki coupling reactions. It is known to contain varying amounts of its anhydride.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on established chemical shift and vibrational frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.2 - 7.8 | s (broad) | 2H | B(OH)₂ | Chemical shift can be variable and the peak may be broad; exchangeable with D₂O. |

| ~7.9 | d | 1H | Ar-H | Proton ortho to the boronic acid group and meta to the amino group. |

| ~7.6 | dd | 1H | Ar-H | Proton meta to both the boronic acid and nitro groups. |

| ~6.8 | d | 1H | Ar-H | Proton ortho to the amino group and meta to the boronic acid group. |

| ~6.0 | s (broad) | 2H | -NH₂ | Chemical shift is variable and dependent on solvent and concentration; exchangeable with D₂O. |

Note: Predicted for a 400 MHz spectrometer using DMSO-d₆ as the solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150 | Ar-C | Carbon attached to the amino group. |

| ~138 | Ar-C | Carbon attached to the nitro group. |

| ~135 | Ar-C | Aromatic CH. |

| ~130 | Ar-C | Carbon attached to the boronic acid group (can be broad). |

| ~125 | Ar-C | Aromatic CH. |

| ~115 | Ar-C | Aromatic CH. |

Note: Predicted using a standard NMR spectrometer with DMSO-d₆ as the solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500 - 3300 | Strong, Broad | O-H stretch | Boronic acid |

| 3450 - 3250 | Medium | N-H stretch | Amino group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 1630 - 1580 | Medium | N-H bend | Amino group |

| 1600 - 1450 | Medium to Strong | C=C stretch | Aromatic ring |

| 1550 - 1490 | Strong | N-O asymmetric stretch | Nitro group |

| 1370 - 1330 | Strong | N-O symmetric stretch | Nitro group |

| 1350 - 1300 | Strong | B-O stretch | Boronic acid |

| ~1100 | Medium | C-N stretch | Aryl amine |

| ~1000 | Medium | B-C stretch | Aryl boronic acid |

| 900 - 675 | Strong | C-H bend | Aromatic (out-of-plane) |

Note: Predicted for a solid sample analyzed using KBr pellet or ATR-FTIR.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring a ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as boronic acids often have good solubility in it) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the instrument is properly tuned and shimmed for the chosen solvent to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the identity of exchangeable protons (B(OH)₂ and NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to aid in structural elucidation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them to known vibrational frequencies of functional groups to confirm the structure of the compound.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for NMR and IR spectroscopic analysis of a solid organic compound.

References

An In-depth Technical Guide to the Purity and Stability of 4-Amino-3-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 4-Amino-3-nitrophenylboronic acid, a key building block in organic synthesis and drug discovery. The document details common impurities, degradation pathways, and recommended analytical and purification methodologies, alongside safe storage and handling protocols.

Chemical and Physical Properties

This compound is a synthetic building block utilized in various chemical reactions, most notably in metal-catalyzed Suzuki coupling. Its utility is derived from the presence of three key functional groups: a boronic acid, an amino group, and a nitro group, which allow for a wide range of chemical modifications.

| Property | Value | Source |

| CAS Number | 89466-07-9 | [1] |

| Molecular Formula | C₆H₇BN₂O₄ | [1] |

| Molecular Weight | 181.94 g/mol | [1] |

| Appearance | Orange to red solid | [2] |

| Melting Point | 215-225 °C (decomposes) | |

| Purity (Typical) | 90% (Technical Grade) to >97% | [2] |

Purity and Common Impurities

Commercial grades of this compound are available in various purities, typically ranging from 90% for technical grades to over 97% for higher purity grades.[2] A significant and common impurity in solid this compound is its anhydride, specifically the trimeric boroxine. This is a common characteristic of many arylboronic acids and is formed through the intermolecular dehydration of the boronic acid moieties. Supplier specifications frequently note that the product "contains varying amounts of anhydride".

The presence of the boroxine form can impact the stoichiometry of reactions if not accounted for. However, the equilibrium between the boronic acid and its boroxine is typically reversible in the presence of water.

Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of moisture and oxygen. As with other arylboronic acids, it is susceptible to degradation, primarily through protodeboronation.

3.1 Protodeboronation

Protodeboronation is a major degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is highly dependent on pH. The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate is governed by the pH of the solution. At pH values above the pKa of the boronic acid, the more reactive tetrahedral boronate form predominates, which can accelerate the rate of protodeboronation.

dot

Caption: General pathway of protodeboronation for this compound.

3.2 Oxidation

The amino group on the aromatic ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air and light, especially in solution. This can lead to the formation of colored impurities and a decrease in purity over time.

3.3 Anhydride Formation

As previously mentioned, this compound can readily form its corresponding boroxine anhydride through the loss of water. While this is an equilibrium process, prolonged storage in a dry state can favor the anhydride form.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is advisable.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Experimental Protocols

5.1 Synthesis of this compound (Illustrative)

dot

Caption: Plausible synthetic routes to this compound.

5.2 Purification of this compound

Purification of arylboronic acids can be challenging due to their propensity for dehydration and protodeboronation. Common purification techniques include:

-

Recrystallization: This is a common method for purifying solid arylboronic acids. The choice of solvent is critical and may require experimentation.

-

Acid-Base Extraction: The amphoteric nature of this compound allows for purification by acid-base extraction to remove non-acidic or non-basic impurities.

-

Chromatography: While challenging, purification by silica gel chromatography can be performed. It is often advantageous to first convert the boronic acid to a more stable ester, such as a pinacol ester, for easier handling during chromatography.[4]

5.3 Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended for a thorough assessment of the purity of this compound.

| Analytical Method | Purpose and Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: To confirm the structure and identify organic impurities. ¹¹B NMR: To characterize the boron species, distinguishing between the trigonal boronic acid and the tetrahedral boronate or boroxine. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound and identify impurities. Electrospray ionization (ESI) is a common technique. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., B-O, N-H, N-O bonds). |

Biological Context and Potential Applications

While extensive biological data for this compound is not widely published, related nitrophenylboronic acids have been investigated as enzyme inhibitors. For instance, 3-nitrophenylboronic acid has been shown to inhibit the enzymatic activity of prostate-specific antigen (PSA).[5] Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases.

Given its structural features, this compound could potentially be explored as an inhibitor for various enzymes, particularly serine proteases. The amino group provides a handle for further derivatization to enhance binding affinity and selectivity, making it a valuable scaffold in drug discovery.[6]

dot

Caption: Illustrative mechanism of enzyme inhibition by a boronic acid compound.

Conclusion

This compound is a valuable chemical intermediate whose utility is dependent on its purity and stability. Understanding the common impurities, such as the boroxine anhydride, and the primary degradation pathway of protodeboronation is crucial for its effective use in synthesis and research. Proper storage and handling, along with the use of appropriate analytical techniques for purity assessment, are essential for obtaining reliable and reproducible results. While its biological role is not yet fully elucidated, its structural similarity to known enzyme inhibitors suggests potential applications in drug discovery, warranting further investigation.

References

- 1. scbt.com [scbt.com]

- 2. 445300050 [thermofisher.com]

- 3. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

Commercial Availability and Synthetic Applications of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrophenylboronic acid is a valuable building block in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both an amino and a nitro group on the phenyl ring, along with the versatile boronic acid moiety, makes it a strategic component in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials. This technical guide provides an overview of the commercial suppliers of this compound, a detailed experimental protocol for a key synthetic application, and a discussion of its potential role in medicinal chemistry.

Commercial Suppliers

This compound and its pinacol ester derivative are readily available from several commercial chemical suppliers. Researchers can procure these compounds in various purities and quantities to suit their specific research needs. The table below summarizes key information from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Grade |

| Sigma-Aldrich (MilliporeSigma) | This compound | 89466-07-9 | C₆H₇BN₂O₄ | Technical grade, 90% |

| This compound pinacol ester | 833486-94-5 | C₁₂H₁₇BN₂O₄ | 97% | |

| Thermo Scientific Chemicals (Acros Organics) | This compound | 89466-07-9 | C₆H₇BN₂O₄ | 97% |

| This compound pinacol ester | 833486-94-5 | C₁₂H₁₇BN₂O₄ | 97% | |

| Alkali Scientific | This compound | 89466-07-9 | C₆H₇BN₂O₄ | Not specified |

| Boron Molecular | This compound, pinacol ester | 833486-94-5 | C₁₂H₁₇BN₂O₄ | Not specified |

| Santa Cruz Biotechnology | This compound | 89466-07-9 | C₆H₇BN₂O₄ | Not specified |

| CymitQuimica | (4-Amino-3-nitrophenyl)boronic acid | 89466-07-9 | C₆H₇BN₂O₄ | 97% |

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds.[1]

Experimental Protocol: Synthesis of 2'-(Difluoromethoxy)-5'-nitro-[1,1'-biphenyl]-4-amine

This protocol describes the synthesis of 2'-(difluoromethoxy)-5'-nitro-[1,1'-biphenyl]-4-amine via a Suzuki-Miyaura coupling reaction between this compound and 1-bromo-2-(difluoromethoxy)benzene.

Materials:

-

This compound

-

1-Bromo-2-(difluoromethoxy)benzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[2]

-

Base (e.g., Potassium carbonate [K₂CO₃])[2]

-

Solvent (e.g., 1,4-Dioxane/Water mixture)[2]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 equivalent), 1-bromo-2-(difluoromethoxy)benzene (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2'-(difluoromethoxy)-5'-nitro-[1,1'-biphenyl]-4-amine.[2]

Experimental Workflow Diagram:

Role in Medicinal Chemistry and Potential Signaling Pathways

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[3] While specific signaling pathways involving this compound are not yet well-defined in the literature, we can extrapolate potential areas of investigation based on the activities of related compounds.

Phenylboronic acids have been shown to inhibit the migration of cancer cells by affecting key signaling networks.[4] Specifically, they can decrease the activity of RhoA, Rac1, and Cdc42, which are small GTPases that regulate the actin cytoskeleton and are crucial for cell motility.[4]

Furthermore, the nitroaromatic scaffold is present in numerous bioactive molecules and drugs.[5] The nitro group can be a key pharmacophore or a precursor to an amino group, which can then be further functionalized.

Hypothetical Signaling Pathway Inhibition:

Based on the known effects of phenylboronic acids on cancer cell migration, a potential signaling pathway that could be modulated by this compound or its derivatives is the Rho GTPase signaling cascade.

Conclusion

This compound is a commercially accessible and synthetically useful molecule. Its primary application lies in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. While its direct biological activities and involvement in specific signaling pathways are still under investigation, the broader class of phenylboronic acids demonstrates potential in modulating key cellular processes, such as cell migration, which are relevant to drug discovery efforts, particularly in oncology. Further research into the biological effects of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-3-nitrophenylboronic acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental applications of 4-Amino-3-nitrophenylboronic acid. The content herein is intended to equip laboratory personnel with the necessary knowledge for its safe and effective use in research and development.

Chemical and Physical Properties

This compound is a synthetic building block with the chemical formula C₆H₇BN₂O₄ and a molecular weight of 181.94 g/mol .[1] It is typically supplied as a solid. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 89466-07-9 | [1] |

| Molecular Formula | C₆H₇BN₂O₄ | [1] |

| Molecular Weight | 181.94 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 215-225 °C (decomposes) | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

| Storage Temperature | Room temperature | [3] |

Safety and Hazard Information

Hazard Identification and Precautionary Statements

The following table summarizes the hazard classifications and precautionary statements associated with aminophenylboronic acid derivatives.

| Hazard | Classification | Precautionary Statements |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |

| General Handling | - | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| First Aid (Swallowing) | - | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

-

Eye Protection: Eyeshields or safety goggles.

-

Hand Protection: Protective gloves.

-

Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially when handling the powder form.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability and safety of this compound.

-

Handling: Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge. Avoid contact with skin and eyes.[5]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] This compound should be stored under an inert atmosphere as it may contain varying amounts of anhydride.[2]

Experimental Protocols and Applications

This compound is a valuable synthetic building block, primarily utilized in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

Application Example: Suzuki-Miyaura Coupling

A key application of this compound is in the synthesis of biaryl compounds. For example, it can be used as a reactant to prepare 2'-difluoromethoxy-5-nitrobiphenyl-4-amine by coupling with 1-bromo-2-(difluoromethoxy)benzene in the presence of a palladium catalyst.

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with this compound.

Materials:

-

This compound (1.1 equivalents)

-

Aryl halide (e.g., 1-bromo-2-(difluoromethoxy)benzene) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents)

-

Base (e.g., Cesium carbonate, 2.5 equivalents)

-

Anhydrous 1,4-dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom pressure flask equipped with a stir bar, add the aryl halide (10 g), this compound (1.1 eq.), and cesium carbonate (2.5 eq.) under an argon atmosphere.

-

Add anhydrous 1,4-dioxane (200 mL) and water (22 mL) to the flask.

-

Sparge the mixture with a stream of argon for 10 minutes.

-

Add the palladium catalyst (0.1 eq.) to the mixture and continue to purge with argon for an additional 10 minutes.

-

Seal the vessel with a screw cap and allow the reaction mixture to stir at 100°C overnight.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Filter the mixture through a pad of celite, rinsing with a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

References

A Technical Guide to the Formation of 4-Amino-3-nitrophenylboronic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of the anhydride of 4-amino-3-nitrophenylboronic acid, a key building block in organic synthesis. While specific literature on the anhydride of this particular molecule is sparse, this document extrapolates from the well-established principles of boronic acid chemistry to provide a comprehensive overview for research and development applications.

Introduction to Boronic Acid Anhydrides (Boroxines)

Boronic acids have a propensity to undergo reversible dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[1][2][3][4] This equilibrium is a fundamental characteristic of boronic acid chemistry and is influenced by factors such as temperature, solvent, and the presence of water. The formation of boroxines from arylboronic acids is often an endothermic process, but it is driven by a significant increase in entropy due to the release of water molecules.[2][3][5]

The general transformation is depicted as follows:

For this compound, the anhydride formation is strongly suggested by the fact that several commercial suppliers note their product contains varying amounts of the anhydride, indicating its spontaneous formation under ambient or storage conditions.[6][7][8]

Physicochemical Properties

A summary of the known properties of this compound and its pinacol ester is provided below. These properties are essential for designing and interpreting experiments related to its anhydride formation.

| Property | This compound | This compound pinacol ester | Reference |

| Molecular Formula | C₆H₇BN₂O₄ | C₁₂H₁₇BN₂O₄ | [6] |

| Molecular Weight | 181.94 g/mol | 264.09 g/mol | |

| CAS Number | 89466-07-9 | 833486-94-5 | [6] |

| Appearance | Solid | Solid | |

| Melting Point | 215-225 °C (decomposes) | 157.1-172.4 °C | |

| Assay | ~90-96% (often contains anhydride) | ≥97% | [6] |

Anhydride Formation: Proposed Mechanism and Influencing Factors

The formation of this compound anhydride is a dehydration reaction. The presence of an electron-withdrawing nitro group on the phenyl ring is known to influence the electronic properties and reactivity of the boronic acid.[9][10]

Below is a diagram illustrating the proposed logical workflow for the formation and reversion of the anhydride.

Experimental Protocols

Objective: To synthesize this compound anhydride from the corresponding boronic acid.

Materials:

-

This compound (containing an unknown amount of anhydride)

-

Anhydrous toluene or another suitable azeotroping solvent

-

Dean-Stark apparatus

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser under an inert atmosphere.

-

Charging the Flask: Add this compound to the flask, followed by anhydrous toluene to create a slurry.

-

Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Continue the reflux until no more water is collected in the trap. The completion of the reaction can also be monitored by techniques such as ¹H NMR or ¹¹B NMR, if feasible, by observing the disappearance of the B(OH)₂ signal and the appearance of signals corresponding to the boroxine.

-

Isolation of the Product: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude anhydride.

-

Purification (if necessary): Recrystallization from an anhydrous, non-protic solvent may be employed for purification. It is crucial to avoid solvents that can hydrolyze the anhydride back to the boronic acid.

Note: Given that the starting material likely already contains the anhydride, this procedure will drive the equilibrium towards complete anhydride formation.

Characterization of the Anhydride

The formation of the anhydride can be confirmed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Changes in the chemical shifts of the aromatic protons and the disappearance of the B(OH)₂ proton signal.

-

¹¹B NMR: A characteristic shift is expected for the boron atoms in the boroxine ring compared to the boronic acid.

-

-

Infrared (IR) Spectroscopy: Appearance of characteristic B-O-B stretching frequencies and the disappearance of the broad O-H stretch of the boronic acid.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the trimeric anhydride should be observable.

Stability and Handling

Boroxines are susceptible to hydrolysis, and the equilibrium can be shifted back towards the boronic acid in the presence of water.[3][11] Therefore, this compound anhydride should be handled and stored under anhydrous conditions to maintain its integrity. Storage in a desiccator or under an inert atmosphere is recommended. Recent studies have shown that certain substitutions on the phenyl ring can enhance the hydrolytic stability of boroxines, though the effect of the 4-amino and 3-nitro substituents on stability has not been specifically documented.[12][13]

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable reagents in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The anhydride form can also serve as a reactant in these transformations. The amino group provides a handle for further functionalization, making it a versatile building block for the synthesis of complex molecules with potential pharmaceutical applications. The nitro group can be reduced to an amine, offering another site for chemical modification.

The logical flow for utilizing this building block in a typical synthetic workflow is outlined below.

Conclusion

The formation of this compound anhydride is a spontaneous and reversible process that is consistent with the general behavior of arylboronic acids. While specific quantitative data for this molecule is not extensively published, established principles of boroxine chemistry provide a solid framework for its synthesis, handling, and application. Researchers and drug development professionals can confidently utilize this reagent as a valuable building block, with the understanding that it likely exists as an equilibrium mixture of the monomeric acid and its trimeric anhydride under standard conditions. Driving the reaction to completion through dehydration is a straightforward process, yielding a product with significant potential in synthetic chemistry.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound(contains varying amounts of Anhydride) [glpbio.cn]

- 8. cenmed.com [cenmed.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling of 4-amino-3-nitrophenylboronic acid, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The presence of both an amino and a nitro group on the phenylboronic acid ring offers opportunities for further functionalization and influences the electronic properties of the molecule, making the optimization of coupling conditions crucial.

General Reaction Scheme

The Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Br, I) proceeds in the presence of a palladium catalyst and a base to yield the corresponding 4-amino-3-nitrobiaryl derivative.

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and temperature. Due to the electron-withdrawing nature of the nitro group, specific conditions may be required to achieve high yields. Below are detailed protocols adapted from literature for structurally similar and electron-deficient substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Electron-Deficient Substrates

For challenging couplings, particularly with electron-deficient aryl halides, a more active catalyst system may be required.

Materials:

-

This compound (1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene/Water (10:1 v/v), degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.

-

Add the degassed toluene to the flask and stir for 10 minutes to form the active catalyst complex.

-

In a separate flask, add this compound, the aryl halide, and potassium phosphate.

-

Evacuate and backfill this flask with inert gas three times.

-

Transfer the catalyst solution to the flask containing the reactants via cannula.

-

Add the degassed water to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of substrates analogous to this compound. These data can serve as a guide for optimizing the specific reaction of interest.

Table 1: Suzuki Coupling of Phenylboronic Acids with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 6 | 90-98 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 90 | 8 | 80-90 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 10 | 75-85 |

| 5 | 4-Chloroanisole | NiCl₂(dppp) (5) | K₃PO₄ (3) | Dioxane | 120 | 24 | 60-70 |

Data compiled from analogous reactions in the literature. Yields are indicative and may vary based on specific substrate and reaction scale.

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The 4-amino-3-nitrobiaryl scaffold synthesized through this Suzuki coupling protocol is a valuable pharmacophore in drug discovery. The amino and nitro groups provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Potential as Kinase Inhibitors

Many biaryl compounds are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] The 4-amino-3-nitrobiaryl core can be elaborated to mimic the ATP-binding pocket of kinases, potentially leading to the discovery of novel anti-cancer agents. For instance, aminopyrazole-based structures have shown promise as kinase inhibitors.[4]

Signaling Pathways of Interest

The products derived from this compound could potentially modulate key signaling pathways implicated in cancer and other diseases, including:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and inhibitors targeting its components are of significant therapeutic interest.

-

MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

-

VEGF Signaling Pathway: Inhibition of this pathway can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Further derivatization of the 4-amino-3-nitrobiaryl core can lead to compounds with enhanced potency and selectivity for specific kinase targets within these pathways.

References

- 1. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Amino-3-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals